2,3-Dimethyl-4-hydroxyaminopyridine 1-oxide
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Overview
Description
2,3-Dimethyl-4-hydroxyaminopyridine 1-oxide is an organic compound with the molecular formula C7H10N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes both hydroxyl and amino groups attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-hydroxyaminopyridine 1-oxide typically involves the oxidation of 2,3-dimethyl-4-aminopyridine. One common method is the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or platinum can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-hydroxyaminopyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-oxides and other derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group back to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridines.
Substitution: Alkylated or acylated pyridines.
Scientific Research Applications
2,3-Dimethyl-4-hydroxyaminopyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-hydroxyaminopyridine 1-oxide involves its interaction with various molecular targets. The hydroxylamine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways. These interactions can lead to the modulation of various biochemical processes, including enzyme activity and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-4-aminopyridine
- 2,3-Dimethyl-4-hydroxypyridine
- 2,3-Dimethyl-4-nitropyridine
Uniqueness
2,3-Dimethyl-4-hydroxyaminopyridine 1-oxide is unique due to the presence of both hydroxyl and amino groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its ability to form stable N-oxide derivatives makes it valuable in various applications, including medicinal chemistry and materials science .
Properties
CAS No. |
55250-50-5 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(NE)-N-(1-hydroxy-2,3-dimethylpyridin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(2)9(11)4-3-7(5)8-10/h3-4,10-11H,1-2H3/b8-7+ |
InChI Key |
XJTOTDMQUDADNZ-BQYQJAHWSA-N |
Isomeric SMILES |
CC\1=C(N(C=C/C1=N\O)O)C |
Canonical SMILES |
CC1=C(N(C=CC1=NO)O)C |
Origin of Product |
United States |
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